12-Crown-4

Isotope Separation Nuclear Chemistry Lithium-6 Enrichment

12-Crown-4 delivers unique Li⁺ selectivity for isotope separation (α=1.057) & boosts solid-state battery conductivity 10x vs. larger crowns. This benchmark lithium ionophore is essential for advanced energy research and sensor manufacturing. Order high-purity material now.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 294-93-9
Cat. No. B1663920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Crown-4
CAS294-93-9
Synonyms12-Crown-4;  12Crown4;  12 Crown 4;  12-C-4;  12C4;  12 C 4;  12-Crown-4 ether
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1COCCOCCOCCO1
InChIInChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
InChIKeyXQQZRZQVBFHBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





12-Crown-4: A Lithium-Selective Macrocyclic Ligand for Coordination Chemistry and Electrochemical Applications


12-Crown-4 (CAS 294-93-9), also known as 1,4,7,10-tetraoxacyclododecane and lithium ionophore V, is a 12-membered crown ether with the formula C8H16O4 . As a cyclic tetramer of ethylene oxide, it is distinguished within the crown ether family by its small cavity size, which imparts a pronounced selectivity for lithium cations (Li⁺) over other alkali metal ions such as sodium (Na⁺) and potassium (K⁺) [1]. This fundamental property underpins its specialized use in lithium-selective electrodes, lithium isotope separation, and as an electrolyte additive in lithium batteries, where precise molecular recognition is paramount [2]. Its conformational ground state in the gas phase is an S4 symmetry structure, a characteristic distinct from larger crown ethers [3].

Why 15-Crown-5 or 18-Crown-6 Cannot Substitute 12-Crown-4 in Lithium-Targeted Processes


The 'size-match selectivity' principle in crown ether chemistry dictates that a cation is optimally bound when its ionic radius fits within the macrocyclic cavity [1]. While 15-crown-5 is classically associated with Na⁺ and 18-crown-6 with K⁺, 12-crown-4's smaller cavity (estimated radius 0.6–0.75 Å) is theoretically best suited for Li⁺ (ionic radius 0.76 Å) [2]. However, this ideal is nuanced in practice. In aqueous environments, 12-crown-4's lithium binding is surprisingly weak due to hydration interference [3]. Conversely, in non-aqueous or solid-state applications, this cavity-driven differentiation becomes quantifiably critical. The failure of direct substitution is not merely theoretical; it manifests in measurable performance differences in key industrial processes such as lithium isotope separation, where 12-crown-4 demonstrates a uniquely higher separation factor compared to larger ring analogs, and in electrochemical applications where its specific complexation geometry enhances ionic conductivity.

Quantitative Evidence: Why 12-Crown-4 Outperforms 15-Crown-5 and 18-Crown-6 in Key Performance Dimensions


Lithium Isotope Separation: Superior Separation Factor of 12-Crown-4 vs. 15-Crown-5 Derivatives

In the extractive separation of lithium isotopes, 12-crown-4 (12C4) demonstrates a significantly higher separation factor (α) compared to 15-crown-5 (15C5) and its substituted derivatives. This indicates a stronger ability to discriminate between ⁶Li and ⁷Li, a critical performance metric for isotope enrichment. At 0°C, the separation factor for 12-crown-4 is 1.057, while 15-crown-5 derivatives range from 1.041 to 1.043 . Furthermore, 12-crown-4 exhibits the largest enthalpy change (ΔH°) for the isotopic equilibrium at −0.78 kJ/mol, underscoring a more energetically favorable and selective complexation process for lithium isotopes .

Isotope Separation Nuclear Chemistry Lithium-6 Enrichment

Enhanced Electrolyte Conductivity: Order-of-Magnitude Increase in Solid Polymer Electrolytes with 12-Crown-4

The addition of a minor amount of 12-crown-4 to a polyethylene oxide (PEO)-lithium salt solid electrolyte film results in a conductivity increase of one order of magnitude (10x) compared to an equivalent film without the additive [1]. This substantial enhancement is coupled with a significant decrease in interfacial charge transfer resistance [1]. While this patent does not directly compare 12C4 to 15C5 or 18C6 in the same system, the magnitude of the effect is a class-level inference for the utility of 12C4 as a lithium-ion conduction promoter in solid polymer electrolytes. The specific, quantified improvement is a direct outcome of 12-crown-4's ability to complex Li⁺ and facilitate its transport within the polymer matrix, a role for which its larger-ring counterparts are less suited due to their preference for larger cations and different complexation stoichiometries.

Solid-State Batteries Polymer Electrolytes Ionic Conductivity

Gas-Phase Guest-Exchange Affinity: 12-Crown-4 Exhibits Highest Affinity Among Common Crown Ethers

In atmospheric pressure gas-phase studies of crown ether/ammonium ion complexes using ion mobility spectrometry, 12-crown-4 (12C4) shows the highest guest-exchange affinity among the series of common crown ethers, including 15-crown-5 (15C5) and 18-crown-6 (18C6) [1]. The exchange equilibrium constant and associated enthalpy change (ΔH°) for the process [12C4 + NH4]+ + [guest + H]+ ↔ [12C4 + guestH]+ + [NH4]+ are determined to be more favorable for 12C4. Specifically, the study highlights that 12C4–ammonium complexes show the highest guest-exchange affinity, while 18C6–ammonium complexes show the lowest [1]. This indicates that 12C4 forms the most labile and exchangeable complexes in this environment, a property that can be leveraged for selective sensing and transport applications.

Supramolecular Chemistry Host-Guest Chemistry Ion Mobility Spectrometry

Stronger Metal-Oxygen Bonding in M(III) Halide Complexes: 12-Crown-4 > 15-Crown-5 > 18-Crown-6

In a systematic crystallographic study of MCl3·crown complexes (where M = As, Sb, Bi; crown = 12-crown-4, 15-crown-5, 18-crown-6), the relative strength of the metal-oxygen (M-O) bonding was evaluated [1]. The trend established is that the M-O bonding is much weaker than the M-Cl bonding, and crucially, the M-O bonding strength increases in the order 12-crown-4 > 15-crown-5 > 18-crown-6 for these complexes [1]. This is a direct, quantitative observation of the crown ether's binding strength with a defined class of metal halides, showing that the smaller cavity of 12-crown-4 facilitates a more intimate and stronger interaction with the As, Sb, and Bi centers compared to its larger-ring counterparts.

Coordination Chemistry Crystallography Main Group Chemistry

High-Value Application Scenarios for 12-Crown-4 Based on Quantified Performance Advantages


Lithium-6 Enrichment for Nuclear Fusion and Battery Applications

12-Crown-4 is the superior ionophore for liquid-liquid extraction processes designed to enrich lithium-6 (⁶Li). The demonstrated separation factor (α = 1.057) is the highest among unsubstituted crown ethers at 0°C . In a multi-stage extraction cascade, this advantage compounds significantly. For example, achieving a target enrichment of 90% ⁶Li would require fewer theoretical stages with 12-crown-4 than with benzo-15-crown-5 (α = 1.042), leading to reduced capital expenditure, lower operational costs, and a smaller process footprint. This makes 12-crown-4 the reagent of choice for industrial-scale lithium isotope separation facilities focused on producing ⁶Li for tritium breeding in fusion reactors or for advanced lithium-ion batteries with isotopically engineered anodes.

Solid Polymer Electrolyte Additive for Next-Generation Lithium Batteries

The addition of 12-crown-4 to polyethylene oxide (PEO)-based solid polymer electrolytes yields a tenfold (10x) increase in ionic conductivity . This improvement is not just incremental; it can enable the practical operation of solid-state lithium batteries at room temperature, overcoming a major hurdle for this technology. Researchers and battery manufacturers selecting 12-crown-4 over other crown ethers or plasticizers are doing so based on this quantified, order-of-magnitude performance gain, which directly translates to higher battery power output and improved energy efficiency.

Lithium-Selective Potentiometric Sensors for Clinical and Environmental Monitoring

For the fabrication of lithium-selective electrodes (ISEs), 12-crown-4 remains a benchmark neutral carrier. While the binding in pure aqueous solution is weak, in the plasticized PVC membrane environment of an ISE, 12-crown-4 imparts near-Nernstian response to Li⁺ at low concentrations (10⁻⁵ to 10⁻⁴ M) . This performance, validated in numerous studies, is sufficient for monitoring therapeutic lithium levels in blood (typically 0.6–1.2 mM) and for environmental lithium detection. The procurement of 12-crown-4 for this purpose is justified by its established, reproducible performance as a lithium ionophore in these specific sensor configurations, a niche where 15-crown-5 would exhibit significant sodium interference.

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